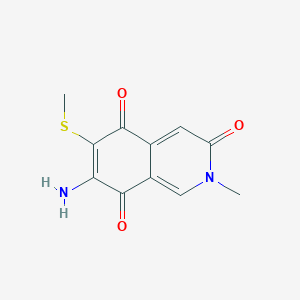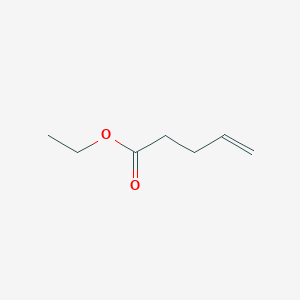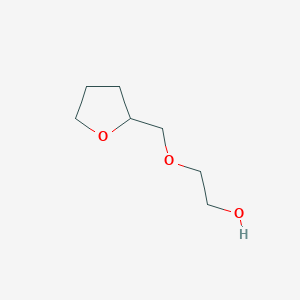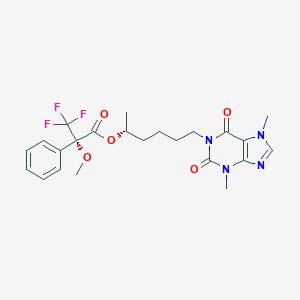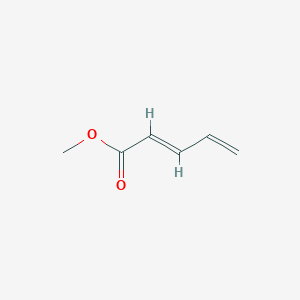
Methyl elaidate
概要
説明
Methyl elaidate, also known as elaidic acid methyl ester, is a synthetic organic compound with the formula CH3(CH2)7CO2CH2CH=CH2. It is an unsaturated fatty acid ester of elaidic acid, a saturated fatty acid. This compound is used in a variety of applications, including food processing, cosmetics, and laboratory experiments.
科学的研究の応用
Epigenetic Modulation in Stress-Related Disorders
Research highlights the significant role of epigenetic modulation, especially DNA methylation, in stress-related disorders such as Major Depressive Disorder (MDD). The aberrant epigenomic modulation of the NR3C1 gene, a glucocorticoid receptor gene, is specifically noted in the nexus between early life stress (ELS) and MDD. This modulation plays a crucial role in the predisposition to MDD following ELS, indicating the potential for intervention strategies in reducing social adversity and improving human health (Holmes et al., 2019).
Development of Methylation Biomarkers
The research underscores the importance of disease-related methylation changes as biomarkers across various stages of clinical disease management. These biomarkers are crucial in risk assessment, early diagnostics, and the personalization of patient care. However, the translation of methylation biomarkers from research to clinical practice faces challenges, primarily due to the insufficiency of evidence from research studies to support diagnostic use. The review emphasizes the need for systematic investigations to validate the clinical utility of these biomarkers (Taryma-Leśniak et al., 2020).
Epigenetics and Environmental Exposures
Environmental exposures significantly shape health or disease by interacting with genes. The review explores how environmental factors, such as pharmaceuticals, pesticides, and pollutants, alter gene expression through various gene regulatory mechanisms. These chemically induced changes in gene regulation are associated with complex human diseases, highlighting the potential role of environmentally induced changes in DNA methylation in early development and the fetal origins of adult disease (Edwards & Myers, 2007).
DNA Methylation Analysis Methods
This paper provides guidance for investigators new to the field of DNA methylation analysis, focusing on methods for studying DNA methylation. Recent advancements include high-throughput methods for quantitative data on locus-specific DNA methylation and approaches for studying DNA methylation on a genome-wide scale. The review helps investigators select the most appropriate method for their specific research needs, contributing to the understanding of epigenetic mechanisms in various biological processes (Shen & Waterland, 2007).
Advances in Chemical Kinetic Modeling for Biodiesel Combustion
The review discusses the progress in creating chemical kinetic mechanisms for biodiesel, aiding in the development of clean and efficient combustors utilizing alternative fuels. The complexity of biodiesel composition has led to a focus on developing mechanisms for surrogates, simpler molecules that replicate primary characteristics of biodiesel combustion. This research is crucial for understanding the combustion chemistry of biodiesel and its environmental impacts (Lai, Lin & Violi, 2011).
作用機序
Target of Action
Methyl elaidate, also known as Elaidic acid methyl ester or Methyl trans-9-octadecenoate , is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Result of Action
It’s worth noting that trans fatty acids (tfas), including elaidate, have been associated with unfavorable metabolic features and potent stress-inducing character in comparison with oleate .
Safety and Hazards
生化学分析
Cellular Effects
Methyl elaidate has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to induce a biphasic effect on global DNA methylation in THP-1 cells . It also has been associated with a pro-inflammatory and adipogenic transcriptional profile .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that it can induce changes in gene expression and enzyme activity. For example, it has been shown to induce global DNA hypermethylation, a specific and consistent response to this compound in cell culture and in mice .
特性
IUPAC Name |
methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1937-62-8, 67762-38-3, 2462-84-2 | |
| Record name | Methyl elaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl elaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A:
ANone: Methyl elaidate, like other fatty acid methyl esters (FAMEs), generally exhibits good compatibility with various organic solvents. Its stability is influenced by factors such as temperature, light, and presence of oxygen. Studies have explored its behavior under specific conditions:
- Hydrogenation: this compound undergoes hydrogenation, a key reaction in fat hardening processes. [] The reaction conditions, particularly the presence of diffusion limitations, significantly impact the product distribution of geometrical and positional isomers. []
- Gas Absorption: Research on this compound and its cis-isomer, methyl oleate, revealed that they absorb gases like carbon dioxide, nitrogen, and oxygen more readily than water. [] The absorption capacity and rate were found to be related to the molecular shape and configuration. []
- Hydrogenation: Studies investigating the hydrogenation of methyl oleate and this compound over nickel-silica catalysts have provided insights into isomerization phenomena occurring during this process. []
A:
ANone: this compound's stability is influenced by environmental factors like temperature, light, and oxygen. Formulation strategies to enhance its stability might involve:
ANone: The provided research focuses primarily on the chemical characterization and potential applications of this compound. It lacks detailed information on its pharmacological and toxicological profile, making it difficult to address these questions directly. Further research is needed to evaluate its potential as a therapeutic agent.
ANone: Several analytical techniques are employed to characterize, quantify, and monitor this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying this compound in complex mixtures, such as those found in biological samples and food products. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides valuable information about the structure of this compound, including the position of the double bond, confirmation of its trans configuration, and differentiation of regioisomers. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and simple method to separate and analyze this compound in mixtures. []
ANone: The research provided doesn't delve into the environmental fate and effects of this compound. Further studies are required to assess its potential impact on ecosystems and develop appropriate mitigation strategies if needed.
ANone: While the provided research mentions the use of this compound as a standard in analytical methods, it lacks specific details about its dissolution and solubility properties, analytical method validation, and quality control measures. These aspects are crucial for ensuring accurate and reliable measurements.
ANone: The available research doesn't address these aspects directly. More focused studies are necessary to explore these characteristics of this compound.
A: The need for alternatives to this compound depends on its intended application. For instance, in applications requiring a trans-fatty acid methyl ester, this compound can be substituted with other trans-FAMEs like methyl linolelaidate. [] The choice of substitute depends on factors like cost, availability, and specific application requirements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



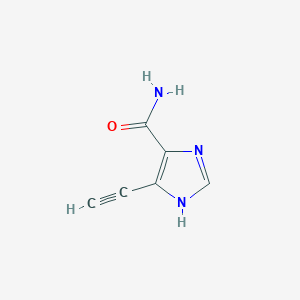

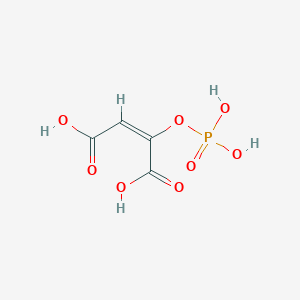
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
